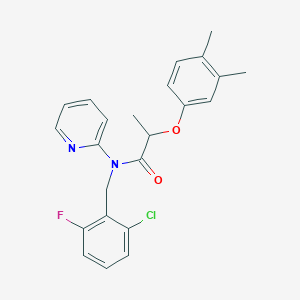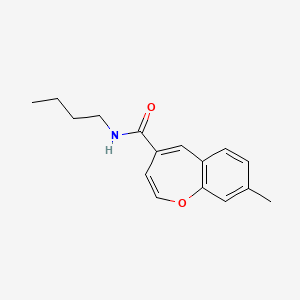
N-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including a chlorofluorophenyl group, a dimethylphenoxy group, and a pyridinyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3,4-dimethylphenol in the presence of a base to form the intermediate 2-(3,4-dimethylphenoxy)-6-chlorofluorobenzene. This intermediate is then reacted with 2-pyridylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to handle the specific requirements of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-fluoroanisole: A related compound with similar structural features but different functional groups.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a chlorofluorophenyl group but different overall structure.
Uniqueness
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(3,4-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C23H22ClFN2O2 |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C23H22ClFN2O2/c1-15-10-11-18(13-16(15)2)29-17(3)23(28)27(22-9-4-5-12-26-22)14-19-20(24)7-6-8-21(19)25/h4-13,17H,14H2,1-3H3 |
Clé InChI |
VLGUVPOTNLJEPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC(C)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11310028.png)
![7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11310033.png)
![2-[3-(Morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11310035.png)
![1-(2-methoxyethyl)-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B11310039.png)
![2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11310046.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B11310053.png)
![2-(4-bromophenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11310071.png)
![2-(2-chlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11310075.png)
![N-(3-methylphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11310079.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B11310084.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11310088.png)
![N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-YL)-1,2-oxazole-3-carboxamide](/img/structure/B11310110.png)
![N-(2-chloro-6-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11310121.png)
